molecular formula C7H9ClFN B3042702 2-Fluorobenzylamine hydrochloride CAS No. 655-17-4

2-Fluorobenzylamine hydrochloride

Cat. No. B3042702
CAS RN: 655-17-4
M. Wt: 161.6 g/mol
InChI Key: FDYYLISOEOBTFH-UHFFFAOYSA-N
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Description

2-Fluorobenzylamine hydrochloride is a chemical compound used widely in scientific research. It is a clear colorless to yellow liquid and is used as an intermediate in pharmaceuticals .


Synthesis Analysis

2-Fluorobenzylamine has gained attention for its potential use in the development of new drugs. It is a versatile intermediate that can be used in the synthesis of a wide range of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antidepressants .


Molecular Structure Analysis

The molecular formula of 2-Fluorobenzylamine hydrochloride is C7H9ClFN . The InChI code is InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 .


Physical And Chemical Properties Analysis

2-Fluorobenzylamine hydrochloride is a clear colorless to yellow liquid . Its molecular weight is 125.14 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Corrosion Inhibition in Mild Steel

Research by Hussein (2015) in the field of corrosion science reveals the use of 4-Chloro-2-fluorobenzylamine Hydrochloride as an effective inhibitor for the corrosion of mild steel in HCl media. This compound increases the efficiency of inhibition with rising concentrations and dropping temperatures, primarily through chemisorption, forming a protective film layer on the metal surface (Hussein, 2015).

Fluorination Effects on Molecular Properties

Calabrese et al. (2013) explored the impact of ring fluorination on 2-fluorobenzylamine, focusing on its structural and dynamic attributes. Their study, utilizing rotational spectroscopy and quantum chemical methods, highlighted significant changes in the molecular behavior due to fluorination, such as alterations in tunneling pathways and flexibility (Calabrese et al., 2013).

Supramolecular Assemblies and Hydrogen Bonding

Wang et al. (2015) conducted a study on supramolecular salts formed by self-assembly of 4-fluorobenzylamine. Their research sheds light on the role of strong hydrogen bonds and weak intermolecular interactions in forming diverse supramolecular architectures. This research has implications for material science and molecular engineering (Wang et al., 2015).

Synthetic Chemistry and Derivative Formation

Hida et al. (1995) discussed the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives. Their work outlines methods for fluorination from benzylic alcohols and provides insights into the rates of formation and physical properties of the resulting products. This research is relevant for the development of new chemical compounds and pharmaceutical intermediates (Hida et al., 1995).

Applications in Herbicide Synthesis

Gong Qi-sun (2005) highlighted the use of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives in the synthesis of pyrimidinyloxybenzylamine herbicides. This study provides important insights into the synthesis and structural confirmation of novel compounds in the agricultural chemical industry (Gong Qi-sun, 2005).

Palladium-Catalyzed Ortho-Selective C–H Fluorination

Chen et al. (2015) developed a novel method for ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Their research offers an efficient approach for preparing ortho-fluorinated benzylamines, contributing to advancements in synthetic chemistry and pharmaceutical development (Chen et al., 2015).

Safety and Hazards

2-Fluorobenzylamine hydrochloride is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2-Fluorobenzylamine hydrochloride is a promising intermediate for pharmaceutical manufacturing . It is expected to continue to be used in scientific research and potentially in the development of new drugs.

properties

IUPAC Name

(2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYYLISOEOBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzylamine hydrochloride

CAS RN

655-17-4
Record name Benzenemethanamine, 2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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